3-Methylisoquinolin-6-amine
Description
3-Methylisoquinolin-6-amine is an isoquinoline derivative featuring a methyl group at position 3 and an amine group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the aromaticity and rigidity of the isoquinoline scaffold with functional groups that enhance reactivity and enable further derivatization.
Synthesis: The compound can be synthesized via condensation reactions involving 6-aminoisoquinoline derivatives and methyl-containing precursors. For example, analogous methods involve refluxing aldehydes with amines in the presence of acetic acid, as seen in the synthesis of imine derivatives of isoquinoline .
Properties
IUPAC Name |
3-methylisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTQIJLYJZDJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627501 | |
| Record name | 3-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-76-3 | |
| Record name | 3-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-6-amine can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
3-Methylisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Isoquinoline derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications. The exact mechanism varies based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties :
- Reactivity : The amine group at position 6 facilitates nucleophilic substitution or coupling reactions, while the methyl group at position 3 influences steric and electronic properties.
- Stability: Studies on similar compounds, such as 3-methyl-6-amino-β-naphthylamine, demonstrate stability across a range of pH and temperature conditions, suggesting comparable robustness for 3-methylisoquinolin-6-amine .
Structural Analogues and Positional Isomers
a. 6-Methylisoquinolin-1-amine (CAS: 42398-74-3)
- Structural Difference : Methyl and amine groups are positioned at 1 and 6, respectively, versus 3 and 6 in the target compound.
- Applications: Both compounds are used in R&D, but 6-methylisoquinolin-1-amine’s applications are less documented compared to derivatives with substituents at position 3 .
b. NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)
- Structural Difference: Features nitro, methoxy, and benzyloxy groups, contrasting with the simpler methyl and amine substituents in this compound.
- Pharmacological Relevance: The nitro group in NQ15 enhances bioactivity, making it a candidate for anticancer or antimicrobial applications, whereas this compound is primarily a synthetic intermediate .
Physicochemical Properties
| Property | This compound* | NQ15 | 6-Methylisoquinolin-1-amine |
|---|---|---|---|
| Melting Point | Not reported | 211°C | Not reported |
| Solubility | Likely polar organic solvents | DMSO, ethanol | Likely similar to analogs |
| Stability | Stable under varied pH/温度 | Thermostable | Data unavailable |
*Data inferred from structurally related compounds .
Biological Activity
3-Methylisoquinolin-6-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C10H10N2) has a unique isoquinoline structure that contributes to its biological activity. The presence of the methyl group at the 3-position and the amine group at the 6-position allows for specific interactions with biological targets. The compound can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study performed phenotypic screening on various cancer cell lines, revealing that derivatives of isoquinoline, including this compound, showed cytotoxic effects against human colorectal cancer (HCT-116) and breast cancer (T-47D) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 18 |
| T-47D | 1.9 |
These findings suggest that the compound may target specific pathways involved in tumor growth and proliferation .
The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of certain protein kinases and phosphodiesterases (PDEs). Virtual screening indicated that these compounds might selectively target PDE4B, which is often upregulated in cancerous cells .
Case Studies
- Inhibition of Tumor Growth : In a study involving a panel of 60 different cancer cell lines, compounds structurally related to this compound demonstrated selective inhibition of tumor growth, particularly in colorectal and breast cancers. The study highlighted the significance of structural modifications in enhancing biological activity .
- Fluorescent Derivatives : Another investigation into isoquinoline derivatives revealed that certain modifications could yield fluorescent compounds with potential applications in imaging and tracking cellular processes. This opens avenues for using this compound derivatives in diagnostic applications .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:
| Compound | Notable Activities |
|---|---|
| Isoquinoline | Antimicrobial, anticancer |
| 1-Methylisoquinoline | Potential neuroprotective effects |
| 4-Aminoisoquinoline | Antimicrobial properties |
| 5-Methylisoquinoline | Neuroprotective effects |
The specific substitution pattern in this compound enhances its interaction with biological targets compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
